1-(3-(Difluoromethoxy)-4-mercaptophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Difluoromethoxy)-4-mercaptophenyl)propan-1-one is an organic compound characterized by the presence of a difluoromethoxy group, a mercapto group, and a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Difluoromethoxy)-4-mercaptophenyl)propan-1-one typically involves the introduction of the difluoromethoxy and mercapto groups onto a phenylpropanone backbone. One common method involves the reaction of 3-(difluoromethoxy)phenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with a thiol to introduce the mercapto group. The final step involves the reduction of the acid chloride to the propanone derivative under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Difluoromethoxy)-4-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(Difluoromethoxy)-4-mercaptophenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-(Difluoromethoxy)-4-mercaptophenyl)propan-1-one exerts its effects involves interactions with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The difluoromethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. These interactions can modulate signaling pathways and biochemical processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 1-(3-Hydroxyphenyl)propan-1-one
- 1-Phenyl-3-(phenylamino)propan-1-one
Comparison: 1-(3-(Difluoromethoxy)-4-mercaptophenyl)propan-1-one is unique due to the presence of both difluoromethoxy and mercapto groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C10H10F2O2S |
---|---|
Molecular Weight |
232.25 g/mol |
IUPAC Name |
1-[3-(difluoromethoxy)-4-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H10F2O2S/c1-2-7(13)6-3-4-9(15)8(5-6)14-10(11)12/h3-5,10,15H,2H2,1H3 |
InChI Key |
CUMJRLJHNCVZNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)S)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.